molecular formula C15H13NO3S B15063725 3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one CAS No. 61928-53-8

3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one

Cat. No.: B15063725
CAS No.: 61928-53-8
M. Wt: 287.3 g/mol
InChI Key: NCMZQIRCJZRZGT-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one is an organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring and a chromenone moiety, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one typically involves the condensation of 2,4-dimethylthiazole with a suitable chromenone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The thiazole ring and chromenone moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: A simpler thiazole derivative with similar biological activities.

    7-Methoxychromen-4-one: A chromenone derivative with potential therapeutic applications.

    2,4-Disubstituted thiazoles: Compounds with diverse biological activities, including antibacterial and antifungal properties.

Uniqueness

3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one is unique due to the combination of the thiazole and chromenone moieties, which confer a distinct set of chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications.

Properties

CAS No.

61928-53-8

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

3-(2,4-dimethyl-1,3-thiazol-5-yl)-7-methoxychromen-4-one

InChI

InChI=1S/C15H13NO3S/c1-8-15(20-9(2)16-8)12-7-19-13-6-10(18-3)4-5-11(13)14(12)17/h4-7H,1-3H3

InChI Key

NCMZQIRCJZRZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=COC3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

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